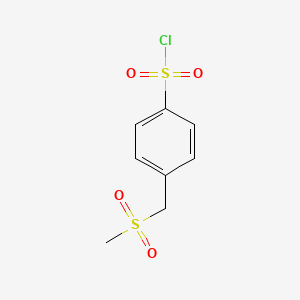

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO4S2 . It is used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 . This indicates that the compound has a benzene ring with a sulfonyl chloride group and a methanesulfonylmethyl group attached to it.Physical And Chemical Properties Analysis

This compound is a yellow to salmon-pink crystalline powder . Its molecular weight is 268.74 . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique

Catalytic Applications

- Sulfonylation Using Zeolites : The use of zinc-exchanged zeolites (ZSM-5, Y, β) with sulfonating agents like methanesulfonyl chloride and benzenesulfonyl chloride shows increased activity compared to their proton forms. Zinc-exchanged zeolites prepared using zinc acetate are more active for sulfonylation reactions, indicating their potential for heterogeneous catalysis (Laidlaw et al., 2002).

Chemical Bond Analysis

- Sulfur–Chlorine Bond Dissociation : Research on methane- and benzene-sulfonyl chlorides reveals their sulfur-chlorine bond dissociation enthalpies, contributing to a deeper understanding of their chemical properties. This knowledge is crucial for applications involving these compounds in chemical reactions (Chatgilialoglu et al., 1994).

Molecular Structure Studies

- Analysis of Molecular Structure : Studies on molecules like methane sulfonyl chloride help in understanding the nonadditivity of bond parameters and conformations in sulfonyl chlorides. This information is vital for designing and predicting the behavior of sulfonyl chloride-based compounds in various applications (Arbuzov et al., 1976).

Organic Synthesis

- Electrophilic Cyclization and Addition Reactions : The reaction of 4-sulfinylated or 4-sulfonylated allenecarboxylates with electrophilic reagents, including sulfuryl chloride and benzenesulfonyl chlorides, demonstrates their utility in organic synthesis. This research contributes to the development of new synthetic methods involving these compounds (Ivanov et al., 2014).

Gas-Phase Studies

- Gas-Phase Structure Analysis : Investigations into the structure of sulfonyl chloride molecules like 4-nitrobenzene sulfonyl chloride in the gas phase provide insights into their conformation and bonding, which are essential for understanding their reactivity and applications in different environments (Petrov et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of action

Sulfonyl chlorides, like “4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride”, are often used as building blocks in medicinal chemistry . They can easily react with heterocyclic amines to create complex sulfonamides . The exact targets of this specific compound would depend on the particular biological system it’s introduced to.

Mode of action

Sulfonyl chlorides are electrophiles, meaning they seek out electron-rich areas in other molecules. They typically undergo nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks the sulfonyl chloride, leading to the replacement of the chloride group .

Propriétés

IUPAC Name |

4-(methylsulfonylmethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHNLVZSNVYEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)

![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

amine](/img/structure/B1373534.png)